

# AXT-914: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025



# For Researchers, Scientists, and Drug Development Professionals

Introduction

**AXT-914** is an investigational, orally active small molecule that functions as a calcilytic.[1][2] It acts as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), which plays a crucial role in regulating calcium homeostasis.[1] By antagonizing the CaSR in the parathyroid gland, **AXT-914** stimulates the release of parathyroid hormone (PTH).[3] This mechanism of action has led to its investigation as a potential therapeutic agent for conditions such as autosomal dominant hypocalcemia type 1 (ADH1), a genetic disorder characterized by hypocalcemia due to gain-of-function mutations in the CaSR.[1] Preclinical studies in animal models of ADH1 have demonstrated the potential of **AXT-914** to normalize calcium levels.[1]

It is important to distinguish **AXT-914**, the calcilytic, from ADX-914 (bempikibart), which is a different therapeutic agent—a fully human anti-IL-7Rα antibody for autoimmune diseases.[4][5] This document focuses exclusively on the preclinical application of the calcilytic **AXT-914** in animal models.

## **Data Presentation**

Table 1: **AXT-914** Dosage and Administration in a Mouse Model of ADH1



| Parameter            | Details                                                              | Reference |  |
|----------------------|----------------------------------------------------------------------|-----------|--|
| Animal Model         | Adult Nuf mice (a model for autosomal dominant hypocalcaemia type 1) | [1]       |  |
| Drug                 | AXT-914                                                              | [1]       |  |
| Dosage               | 10 mg/kg                                                             | [1]       |  |
| Administration Route | Oral gavage                                                          | [1]       |  |
| Vehicle              | Not specified                                                        | [1]       |  |
| Frequency            | Single dose                                                          | [1]       |  |

Table 2: Pharmacodynamic Effects of AXT-914 in Nuf Mice

| Parameter                                 | Time Point            | AXT-914<br>Treated<br>(n=7) | Vehicle<br>Treated<br>(n=6) | P-value | Reference |
|-------------------------------------------|-----------------------|-----------------------------|-----------------------------|---------|-----------|
| Plasma PTH<br>(pmol/l)                    | 30 min post-<br>dose  | 104 ± 29                    | 23 ± 4                      | <0.05   | [1]       |
| Plasma Albumin- Adjusted Calcium (mmol/l) | 120 min post-<br>dose | 2.03 ± 0.02                 | 1.84 ± 0.02                 | <0.001  | [1]       |
| Plasma<br>Phosphate                       | Not specified         | No significant alteration   | No significant alteration   | N/A     | [1]       |
| Plasma<br>Magnesium                       | Not specified         | No significant alteration   | No significant alteration   | N/A     | [1]       |
| Plasma<br>Creatinine                      | Not specified         | No significant alteration   | No significant alteration   | N/A     | [1]       |



## **Experimental Protocols**

Protocol 1: In Vivo Efficacy Study of AXT-914 in a Mouse Model of ADH1

- 1. Objective: To evaluate the in vivo efficacy of a single oral dose of **AXT-914** on plasma PTH and calcium levels in a mouse model of autosomal dominant hypocalcaemia type 1 (ADH1).
- 2. Materials:
- AXT-914 compound
- Vehicle control (e.g., sterile water, saline, or as appropriate for **AXT-914** solubility)
- Adult Nuf mice (male and female)
- Oral gavage needles
- Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
- Centrifuge
- Assay kits for plasma PTH, albumin-adjusted calcium, phosphate, magnesium, and creatinine
- 3. Procedure:
- Animal Acclimation: Acclimate adult male and female Nuf mice to the housing conditions for a specified period before the experiment, following institutional welfare guidelines.
- Dose Preparation: Prepare a solution or suspension of AXT-914 in the chosen vehicle at a concentration suitable for administering a 10 mg/kg dose. Prepare a vehicle-only control.
- Animal Dosing:
  - Randomly assign mice to two groups: **AXT-914** treated (n=7) and vehicle-treated (n=6).
  - Administer a single 10 mg/kg dose of AXT-914 or an equivalent volume of vehicle via oral gavage.



#### · Blood Sampling:

- Collect blood samples at designated time points post-administration. Based on the cited study, key time points are 30 minutes for PTH measurement and 120 minutes for calcium measurement.[1] Additional time points can be included to establish a more detailed pharmacokinetic/pharmacodynamic profile.
- Plasma Preparation: Process the collected blood samples by centrifugation to separate the plasma.
- Biochemical Analysis:
  - Analyze plasma samples for PTH, albumin-adjusted calcium, phosphate, magnesium, and creatinine concentrations using appropriate assay kits and instrumentation.
- Data Analysis:
  - Compare the mean values of the measured parameters between the AXT-914 treated and vehicle-treated groups using a suitable statistical test (e.g., t-test). A p-value of <0.05 is typically considered statistically significant.

## **Mandatory Visualization**



Click to download full resolution via product page



Caption: Signaling pathway of **AXT-914** in the parathyroid gland.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. AXT914 a novel, orally-active parathyroid hormone-releasing drug in two early studies of healthy volunteers and postmenopausal women PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Q32 Bio Announces Publication of Preclinical Data in Molecular Therapy Demonstrating the Therapeutic Potential of Tissue-Targeted Complement Inhibitor ADX-097 for Complement-Mediated Diseases [prnewswire.com]
- 5. pryzm.ozmosi.com [pryzm.ozmosi.com]
- To cite this document: BenchChem. [AXT-914: Application Notes and Protocols for Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819877#axt-914-dosage-and-administration-in-animal-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com